

JND3229 Pyrimidopyrimidinone Derivative: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JND3229 is a potent and reversible pyrimidopyrimidinone derivative inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the C797S mutation.[1][2][3][4] This mutation is a critical mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[5][6] This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to **JND3229**, intended to support further research and development in oncology.

Core Structure and Properties

JND3229 is identified as a new highly potent EGFRC797S inhibitor with single-digit nanomolar potency.[1] Its chemical structure is characterized by a pyrimidopyrimidinone core. The IUPAC name for **JND3229** is N-((1r,4r)-4-(3-(2-chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide. [4]

Chemical Formula: C33H41ClN8O2[4] Molecular Weight: 617.18 g/mol [3]

Quantitative Data



The inhibitory activity of **JND3229** has been quantified against various EGFR mutants and cell lines.

In Vitro Kinase Inhibitory Activity

Target	IC50 (nM)
EGFRL858R/T790M/C797S	5.8[1][2][3][4][7]
EGFRWT	6.8[2][3][7]
EGFRL858R/T790M	30.5[2][3][7]
Data obtained from ELISA-based kinase assays.[1]	

Antiproliferative Activity

Cell Line	EGFR Status	IC50 (µM)
BaF3	EGFRL858R/T790M/C797S	0.51[8]
BaF3	EGFR19D/T790M/C797S	0.32[8]
NCI-H1975	EGFRL858R/T790M	0.31[3][8]
A431	EGFRWT (overexpressing)	0.27[3]
Data obtained from cell viability assays.[3][8]		

Experimental Protocols Synthesis of JND3229

JND3229 can be synthesized from commercially available ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate. The synthesis involves a multi-step process including reaction with 1-Boc-1,4-cyclohexanediamine, reduction, oxidation, Borch reductive amination, cyclization, and subsequent nucleophilic deprotection and acylation reactions.

Key Reagents and Conditions:



- Step (a): K2CO3, DMF, 80 °C
- Step (b): LiAlH4, THF, -40 to 0 °C
- Step (c): MnO2, DCM, rt
- Step (d): AcOH, NaBH4, PhMe, 110 °C to rt
- Step (e): triphosgene, Et3N, DCM, 0 °C to rt
- Step (f): m-CPBA, DCM, rt
- Step (g): F3CCOOH, 2-BuOH, 110 °C
- Step (h): F3CCOOH, DCM, rt
- Step (i): propanoic acid, HATU, DIPEA, DCM, rt

In Vitro Kinase Assay (ELISA-based)

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of **JND3229**.

- Plate Coating: Coat a 96-well plate with a suitable EGFR substrate, such as poly-(Glu,Tyr).
- Enzyme and Inhibitor Incubation: Add the recombinant EGFR kinase (e.g., EGFRL858R/T790M/C797S) to the wells along with varying concentrations of JND3229.
 Incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
- Kinase Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and other necessary co-factors (e.g., MgCl2, MnCl2). Incubate for a sufficient duration (e.g., 1 hour) at a controlled temperature (e.g., 25-30°C).
- Detection: Stop the reaction and detect the level of substrate phosphorylation using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). Add a suitable substrate for the detection enzyme and measure the resulting signal (e.g., absorbance at 450 nm).



• Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiproliferation Assay (MTT-based)

This protocol describes a general method to assess the effect of **JND3229** on the proliferation of cancer cell lines.

- Cell Seeding: Seed cells (e.g., BaF3, NCI-H1975, A431) into 96-well plates at an optimized density for each cell line to ensure logarithmic growth throughout the experiment. Allow cells to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of JND3229. Include a
 vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
- Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., acidified isopropanol) and measure the absorbance at 570 nm.
- Data Analysis: Determine the IC50 values by calculating the percentage of cell viability relative to the vehicle control and plotting it against the drug concentration.

Western Blot for EGFR Phosphorylation

This protocol is for determining the effect of **JND3229** on EGFR phosphorylation in cells.

- Cell Treatment: Culture cells (e.g., BaF3 cells overexpressing EGFR mutants) and treat with various concentrations of JND3229 for a specified time (e.g., 2 hours).[8] Stimulate the cells with EGF for a short period (e.g., 15 minutes) before harvesting.[8]
- Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalization: Strip the membrane and re-probe with an antibody for total EGFR or a loading control (e.g., β-actin) to normalize the p-EGFR signal.

In Vivo Xenograft Mouse Model

This protocol details the in vivo evaluation of **JND3229**'s anti-tumor efficacy.

- Cell Implantation: Subcutaneously implant BaF3 cells harboring the EGFR19D/T790M/C797S mutation into immunocompromised mice (e.g., BALB/c nude mice).
- Tumor Growth and Grouping: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.
- Drug Administration: Administer JND3229 at a specified dose (e.g., 10 mg/kg) via a suitable route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).[1] The vehicle control group should receive the formulation solution (e.g., 0.5% HPMC).[1]
- Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 10 days).[1]
- Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[3]



• Pharmacodynamic Analysis: Optionally, tumor tissues can be collected for analysis of target engagement, such as the level of p-EGFR, by immunohistochemistry or Western blot.[8]

Visualizations Synthesis Workflow

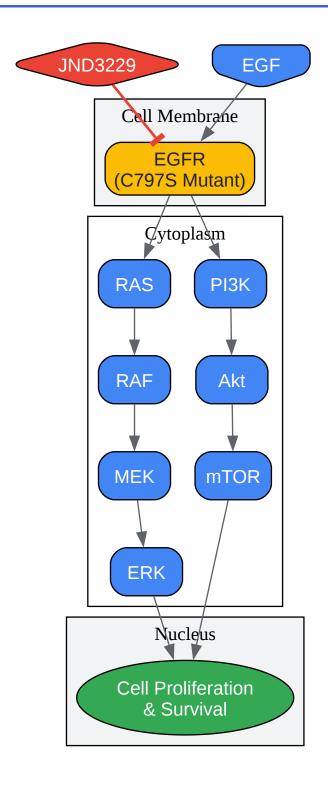


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Caption: Synthetic pathway of JND3229.

Mechanism of Action: EGFR Signaling Inhibition





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Caption: JND3229 inhibits the mutated EGFR signaling pathway.



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